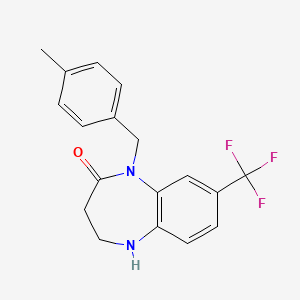
1-(4-methylbenzyl)-8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-methylbenzyl)-8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a useful research compound. Its molecular formula is C18H17F3N2O and its molecular weight is 334.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-methylbenzyl)-8-(trifluoromethyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a benzodiazepine core structure with specific substitutions that may influence its biological activity. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the 4-methylbenzyl group could affect receptor binding and selectivity.
Biological Activity Overview
Research indicates that compounds within the benzodiazepine class often exhibit a range of biological activities, including:
- Antiviral Activity : Similar compounds have shown efficacy against viruses such as HIV. For instance, TIBO derivatives have been reported to inhibit HIV-1 replication through interactions with reverse transcriptase (RT) .
- Antifungal Properties : The compound may possess antifungal activity as indicated by its inclusion in patent literature discussing fungicidal properties .
- Neuropharmacological Effects : Benzodiazepines are typically known for their anxiolytic and sedative properties. The specific effects of this compound on neurotransmitter systems remain to be fully elucidated.
The precise mechanism of action for this compound is not well documented. However, it is hypothesized that like other benzodiazepines, it may act as a positive allosteric modulator of GABA_A receptors. This interaction enhances GABA's inhibitory effects in the central nervous system.
Antiviral Studies
A study on related tetrahydroimidazo[4,5,1-jk][1,4]-benzodiazepin derivatives demonstrated significant antiviral activity against HIV-1 at low concentrations (0.3 to 30 nM) with minimal cytotoxicity . This suggests potential for further exploration of related compounds in antiviral therapies.
Antifungal Activity
Patent literature has highlighted the fungicidal activity of various benzodiazepine derivatives. The specific compound under consideration has been included in formulations aimed at enhancing antifungal efficacy .
Case Study 1: Antiviral Efficacy
In a controlled study involving CD4+ T-cell lines treated with a derivative similar to our compound, researchers observed inhibition of HIV-1 replication at concentrations significantly lower than those causing cytotoxic effects. This study underscores the potential therapeutic applications of benzodiazepine derivatives in managing viral infections .
Case Study 2: Antifungal Applications
A formulation containing this compound was tested against various fungal strains. Results indicated promising antifungal activity compared to standard treatments .
Data Tables
Properties
IUPAC Name |
5-[(4-methylphenyl)methyl]-7-(trifluoromethyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O/c1-12-2-4-13(5-3-12)11-23-16-10-14(18(19,20)21)6-7-15(16)22-9-8-17(23)24/h2-7,10,22H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUWGUOLHYGHHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CCNC3=C2C=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














